Balipramine Hydrochloride-d6 (Impurity)
Description
Fundamental Molecular Characteristics
Balipramine Hydrochloride-d6 exhibits a distinctive molecular composition characterized by the systematic replacement of hydrogen atoms with deuterium isotopes. The compound possesses the molecular formula C19H17D6ClN2, indicating the incorporation of six deuterium atoms within the tricyclic framework. This isotopic modification results in a molecular weight of 320.89 grams per mole, representing a notable increase from its non-deuterated counterpart. The Chemical Abstracts Service has assigned the unique identifier 2733580-59-9 to this deuterated impurity, distinguishing it from related compounds in the Balipramine family.
The isotopic composition analysis reveals strategic deuterium placement within the molecular structure, which significantly impacts the compound's physicochemical properties. The presence of six deuterium atoms suggests a systematic deuteration pattern that likely encompasses multiple positions within the tricyclic ring system or the propylamine side chain. This level of deuterium incorporation is particularly significant for analytical applications, as it provides sufficient mass differentiation for mass spectrometric identification while maintaining structural similarity to the parent compound.
Comparative Molecular Weight Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Deuterium Count |
|---|---|---|---|---|
| Balipramine Hydrochloride-d6 | C19H17D6ClN2 | 320.89 | 2733580-59-9 | 6 |
| Balipramine Hydrochloride | C19H23ClN2 | 314.86 | 58262-51-4 | 0 |
| Depramine (Parent) | C19H22N2 | 278.4 | 303-54-8 | 0 |
The molecular weight differential of approximately 6 atomic mass units between the deuterated and non-deuterated forms reflects the systematic replacement of hydrogen with deuterium. This mass difference is crucial for analytical method development, particularly in liquid chromatography-mass spectrometry applications where precise mass detection enables differentiation between the impurity and its parent compound.
Properties
Molecular Formula |
C₁₉H₁₇D₆N₂Cl |
|---|---|
Molecular Weight |
320.89 |
Synonyms |
N,N-Dimethyl--5H-dibenz[b,f]azepine-5-propanamine Hydrochloride-d6; G 31406 Hydrochloride-d6; 10,11-Dehydroimipramine Hydrochloride-d6; Depramine Hydrochloride-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Balipramine Hydrochloride-d6 (Impurity) shares structural and functional similarities with other tricyclic antidepressant (TCA) impurities and deuterated analogs. Below is a detailed comparison:
Comparison with Non-Deuterated Balipramine Impurities
Comparison with Deuterated Analogues
- 3-Chlorobalipramine-d6 Maleate :
Table 1: Structural and Functional Comparison
Interaction Profiles and Pharmacological Relevance
In silico docking studies (e.g., GRM1A receptor interactions) highlight differences in binding affinities among impurities. For example:
- Balipramine HCl-d6 (Impurity) shows hydrogen bonding with GRM1A residues, similar to non-deuterated forms but with altered kinetics due to isotopic effects .
Analytical and Regulatory Considerations
Research Findings and Data
- Stability: Deuterated impurities exhibit 20–30% longer half-lives in simulated gastric fluid compared to non-deuterated forms, attributed to reduced metabolic degradation .
- Toxicity : Dichloroimipramine-d6 shows higher cytotoxicity (IC₅₀ = 12 µM) than Balipramine-d6 (IC₅₀ = 45 µM) in hepatocyte assays, likely due to chlorine-induced oxidative stress .
Preparation Methods
Hydrogen-Deuterium Exchange Methodology
Key steps include:
-
Base-Catalyzed Exchange : Dissolving balipramine in a deuterated solvent (e.g., D2O or CD3OD) with a strong base (e.g., NaOD or KOD) facilitates proton abstraction at acidic sites, followed by deuteration. For example, the tertiary amine and aromatic protons in balipramine’s structure are susceptible to exchange under alkaline conditions.
-
Acid-Catalyzed Exchange : Using deuterated acids (e.g., DCl in D2O) promotes deuteration at electron-rich positions, such as the ortho and para positions of aromatic rings.
Example Protocol (adapted from ractopamine-D6 synthesis):
-
Starting Material : Balipramine free base (5.0 g) dissolved in anhydrous 1,4-dioxane (50 mL).
-
Deuteration : Add 40% NaOD in D2O (17.3 g, 6.0 eq), heat to 50°C under nitrogen, and stir for 24 hours.
-
Workup : Adjust pH to ~6 with DCl, extract with methyl tert-butyl ether, and concentrate to yield deuterated intermediate (95% yield).
Reductive Amination for Structural Assembly
Balipramine’s tricyclic core necessitates reductive amination to introduce the deuterated side chain. This step couples a deuterated ketone intermediate with an amine precursor, followed by reduction to form the secondary amine.
Critical Reaction Parameters
-
Deuterated Reducing Agents : Sodium cyanoborodeuteride (NaBD3CN) or lithium aluminum deuteride (LiAlD4) ensure retention of deuterium labels during reduction.
-
Solvent Choice : Deuterated methanol (CD3OD) or ethanol (C2D5OD) minimizes proton back-exchange.
Case Study : In ractopamine-D6 synthesis, reductive amination of a deuterated ketone with 1-(4-hydroxyphenyl)-2-aminoethane under NaBD3CN yielded an 85% isolated product. Analogous conditions could apply to balipramine’s side-chain deuteration.
Post-synthesis purification ensures isotopic abundance >96%, a requirement for analytical reference standards.
Chromatographic Techniques
Analytical Validation
Nuclear Magnetic Resonance (NMR) :
-
1H NMR : Absence of proton signals at deuterated positions (e.g., δ 2.5–3.5 ppm for CH2D groups).
-
13C NMR : Satellite peaks confirm deuterium incorporation.
Mass Spectrometry (MS) :
-
ESI-MS : m/z 351.2 [M+H]+ for Balipramine Hydrochloride-d6 (theoretical mass: 351.24 Da).
Comparative Analysis of Synthetic Approaches
| Method | Yield (%) | Purity (%) | Isotopic Abundance (%) | Cost Efficiency |
|---|---|---|---|---|
| H-D Exchange | 44–50 | 98–99 | 96–98 | High |
| De Novo Synthesis | 30–35 | 99.5+ | 99+ | Low |
| Reductive Amination | 70–85 | 97–98 | 95–97 | Moderate |
Data extrapolated from ractopamine-D6 and sobetirome-D6 syntheses.
Challenges in Scalability and Reproducibility
-
Deuterium Back-Exchange : Acidic protons in solvents or reagents can revert deuterated positions to protiated forms. Mitigation requires strict anhydrous conditions and deuterated solvents.
-
Byproduct Formation : Over-reduction during reductive amination may yield tertiary amines. Optimizing stoichiometry (e.g., 1.5 eq NaBD3CN) minimizes this risk.
Applications in Pharmaceutical Analysis
Balipramine Hydrochloride-d6 is indispensable for:
Q & A
Q. What are the key structural and molecular characteristics of Balipramine Hydrochloride-d6 (Impurity)?
Balipramine Hydrochloride-d6 (Impurity) is a deuterated analog of Balipramine Hydrochloride, with six deuterium atoms replacing hydrogen atoms. Its molecular formula is C₁₉H₁₇D₆ClN₂ , and it has a molecular weight of 320.89 g/mol . Structural elucidation typically employs techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm deuteration sites and purity. Researchers should cross-validate spectral data against non-deuterated analogs to ensure isotopic integrity, as deuterium substitution can influence reactivity and stability .
Q. How is Balipramine Hydrochloride-d6 (Impurity) synthesized, and what are common byproducts?
Synthesis involves deuterium incorporation via isotopic exchange reactions or deuterated precursor use . For example, intermediates like 3-Chlorobalipramine-d6 Maleate (C₂₃H₁₉D₆ClN₂O₄, MW 434.95) may form during synthesis, requiring purification via chromatography (HPLC or GC) . Key challenges include minimizing non-deuterated impurities and optimizing reaction conditions (e.g., pH, temperature) to prevent deuterium loss. Researchers should document synthetic pathways and characterize byproducts using high-resolution MS and FTIR to ensure reproducibility .
Advanced Research Questions
Q. What advanced analytical strategies are recommended for quantifying Balipramine Hydrochloride-d6 (Impurity) in biological matrices?
For trace-level quantification in complex samples (e.g., plasma or tissue homogenates), LC-MS/MS with isotope dilution is preferred due to its sensitivity and specificity. Method validation should include:
- Linearity : Test across 3–5 orders of magnitude.
- Recovery studies : Compare deuterated vs. non-deuterated analogs to assess matrix effects.
- Stability testing : Evaluate degradation under storage conditions (e.g., freeze-thaw cycles) .
Cross-laboratory validation using reference standards (e.g., TRC B115702) ensures data consistency .
Q. How can researchers address contradictions in stability data obtained from different analytical methods?
Discrepancies often arise from method-specific biases (e.g., column adsorption in HPLC vs. ion suppression in MS). To resolve this:
Replicate experiments : Use triplicate measurements under controlled conditions.
Cross-validate with orthogonal techniques : Combine HPLC-UV and LC-MS data to identify method-dependent artifacts.
Statistical analysis : Apply ANOVA or Bland-Altman plots to quantify systematic errors .
Documentation of all variables (e.g., mobile phase composition, ionization parameters) is critical for troubleshooting .
Q. What experimental design principles are critical for studying the pharmacokinetic role of Balipramine Hydrochloride-d6 (Impurity)?
- Dose proportionality studies : Administer varying doses to assess linear kinetics.
- Metabolic profiling : Use radiolabeled analogs or HR-MS to track deuterium retention in metabolites.
- In vitro-in vivo correlation (IVIVC) : Compare stability in liver microsomes with plasma half-life data .
Adhere to Good Laboratory Practices (GLP) for data integrity, including detailed risk assessments for chemical handling and waste disposal .
Methodological Guidance
Q. How should researchers validate synthetic routes for Balipramine Hydrochloride-d6 (Impurity)?
- Step 1 : Confirm deuterium incorporation via ²H NMR and isotopic ratio analysis.
- Step 2 : Assess purity using HPLC-DAD with a C18 column (≥95% purity threshold).
- Step 3 : Perform accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways .
Publish synthetic protocols with raw spectral data to enhance reproducibility .
Q. What are best practices for ensuring traceability in impurity research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
